![molecular formula C7H9NO3 B3051274 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione CAS No. 3253-44-9](/img/structure/B3051274.png)
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Overview
Description
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 .
Synthesis Analysis
Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification .Molecular Structure Analysis
The IUPAC name for this compound is 3-oxa-1-azaspiro[4.4]nonane-2,4-dione . The InChI code is 1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10) .Chemical Reactions Analysis
The compound has been found to catalyze the enzymatic transesterification reaction . Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .Physical And Chemical Properties Analysis
The compound has a melting point of 128-129°C . It is a powder in physical form .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione, focusing on six unique fields:
Pharmaceutical Development
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is a valuable scaffold in medicinal chemistry due to its unique spirocyclic structure. It is used in the synthesis of various bioactive compounds, including potential drug candidates for treating neurological disorders, cancer, and infectious diseases. Its structural rigidity and ability to interact with biological targets make it a promising component in drug design .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its spirocyclic framework is utilized to construct complex molecular architectures. Researchers employ it in the synthesis of heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals. Its versatility in forming diverse chemical bonds enhances its utility in synthetic chemistry .
Catalysis
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is explored as a ligand in catalytic processes. Its unique structure allows it to stabilize transition metal complexes, which are essential in catalyzing various organic reactions. These catalytic systems are employed in industrial processes to improve reaction efficiency and selectivity, contributing to more sustainable chemical manufacturing .
Material Science
In material science, this compound is investigated for its potential in creating novel polymers and advanced materials. Its incorporation into polymer backbones can enhance the mechanical and thermal properties of the resulting materials. Researchers are exploring its applications in developing high-performance materials for aerospace, automotive, and electronic industries .
Biological Probes
Due to its distinct chemical properties, 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is used in the design of biological probes. These probes are essential tools in biochemical research for studying enzyme activities, protein interactions, and cellular processes. The compound’s ability to form stable complexes with biomolecules makes it a valuable component in developing diagnostic and therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 3-Oxa-1-azaspiro[4More research is needed to identify the specific molecular targets and their roles in the mechanism of action of this compound .
Mode of Action
The mode of action of 3-Oxa-1-azaspiro[4It has been suggested that the compound may undergo a phosphine-catalyzed [3 + 2] annulation reaction . This reaction could potentially lead to changes in the compound’s structure and its interaction with its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxa-1-azaspiro[4These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-Oxa-1-azaspiro[4Understanding these effects would provide insights into the compound’s therapeutic potential and its mechanism of action .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJBNGQJCBLKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702175 | |
Record name | 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
CAS RN |
3253-44-9 | |
Record name | 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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